ethyl 2-(3-iodophenyl)-4-oxo-1H-pyrimidine-6-carboxylate
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Overview
Description
The compound with the identifier “ethyl 2-(3-iodophenyl)-4-oxo-1H-pyrimidine-6-carboxylate” is a chemical entity listed in the PubChem database
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(3-iodophenyl)-4-oxo-1H-pyrimidine-6-carboxylate involves specific chemical reactions and conditions. The exact synthetic routes and reaction conditions are typically detailed in scientific literature and patents. Generally, the preparation of such compounds may involve multiple steps, including the use of specific reagents, catalysts, and solvents under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This process would require optimization to ensure high yield and purity while maintaining cost-effectiveness. The use of continuous flow reactors and automated systems may be employed to achieve consistent production quality.
Chemical Reactions Analysis
Types of Reactions
ethyl 2-(3-iodophenyl)-4-oxo-1H-pyrimidine-6-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically using reducing agents.
Substitution: In this reaction, one functional group in the compound is replaced by another group.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different products compared to reduction or substitution reactions.
Scientific Research Applications
ethyl 2-(3-iodophenyl)-4-oxo-1H-pyrimidine-6-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of ethyl 2-(3-iodophenyl)-4-oxo-1H-pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would be detailed in scientific studies and research articles.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ethyl 2-(3-iodophenyl)-4-oxo-1H-pyrimidine-6-carboxylate include other chemical entities with comparable structures and properties. These compounds may share similar functional groups or molecular frameworks.
Uniqueness
The uniqueness of this compound lies in its specific chemical structure and the resulting properties. This compound may exhibit distinct reactivity, biological activity, or physical properties compared to its analogs.
Conclusion
This compound is a compound of significant interest in various scientific fields due to its unique properties and potential applications
Properties
IUPAC Name |
ethyl 2-(3-iodophenyl)-4-oxo-1H-pyrimidine-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11IN2O3/c1-2-19-13(18)10-7-11(17)16-12(15-10)8-4-3-5-9(14)6-8/h3-7H,2H2,1H3,(H,15,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMBSICZHURFHNV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=O)N=C(N1)C2=CC(=CC=C2)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC(=O)N=C(N1)C2=CC(=CC=C2)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11IN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.